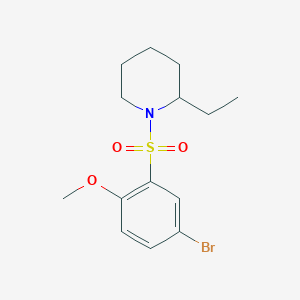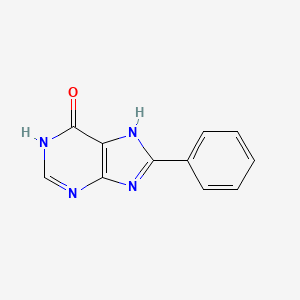
4-Bromo-5-hexylthiophene-2-carboxylic acid
Vue d'ensemble
Description
4-Bromo-5-hexylthiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the fourth position, a hexyl group at the fifth position, and a carboxylic acid group at the second position. These structural features make it a valuable intermediate in the synthesis of various functional materials, especially in the field of organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-hexylthiophene-2-carboxylic acid typically involves the bromination of 5-hexylthiophene-2-carboxylic acid. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-hexylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl compounds or extended conjugated systems.
Oxidation Products: Carboxylates or other oxidized derivatives.
Reduction Products: Alcohols or other reduced derivatives.
Applications De Recherche Scientifique
4-Bromo-5-hexylthiophene-2-carboxylic acid has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.
Material Science: Employed in the development of conductive materials and sensors.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in designing molecules with biological activity.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-hexylthiophene-2-carboxylic acid is primarily related to its ability to participate in various chemical reactions due to the presence of reactive functional groups The bromine atom facilitates substitution and coupling reactions, while the carboxylic acid group can undergo oxidation and reduction
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-hexylthiophene: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
4-Hexylthiophene-2-carboxylic acid: Lacks the bromine atom, limiting its use in coupling reactions.
2-Bromo-5-hexylthiophene: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
4-Bromo-5-hexylthiophene-2-carboxylic acid is unique due to the combination of a bromine atom and a carboxylic acid group on the thiophene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of advanced materials and compounds with diverse applications.
Propriétés
IUPAC Name |
4-bromo-5-hexylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2S/c1-2-3-4-5-6-9-8(12)7-10(15-9)11(13)14/h7H,2-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKGPWILXKREQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C(S1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enenitrile](/img/structure/B3268255.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B3268270.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(pentyloxy)benzamide](/img/structure/B3268283.png)


![5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-(1-phenylethyl)-2-sulfanylidene-](/img/structure/B3268301.png)


![4-Aminobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3268332.png)


